molecular formula C8H18ClNO2S B12573660 2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride CAS No. 194657-89-1

2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride

Cat. No.: B12573660
CAS No.: 194657-89-1
M. Wt: 227.75 g/mol
InChI Key: AOSOIHNIJGEBGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride is a quaternary ammonium compound with the molecular formula C8H18ClNO2S. This compound is known for its unique chemical structure, which includes an ethylsulfanyl group, a carbonyloxyethyl group, and a trimethylazanium group. It is commonly used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride typically involves the reaction of ethylsulfanylcarbonyloxyethyl chloride with trimethylamine. The reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The mechanism of action of 2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and in drug delivery applications. The molecular targets include phospholipids in the cell membrane, and the pathways involved are related to membrane disruption and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(2-sulfanylethyl)azanium chloride
  • Hexadecyl(trimethyl)azanium chloride
  • Cetyltrimethylammonium chloride

Uniqueness

2-Ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride is unique due to its combination of an ethylsulfanyl group and a carbonyloxyethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to similar compounds .

Properties

CAS No.

194657-89-1

Molecular Formula

C8H18ClNO2S

Molecular Weight

227.75 g/mol

IUPAC Name

2-ethylsulfanylcarbonyloxyethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C8H18NO2S.ClH/c1-5-12-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1

InChI Key

AOSOIHNIJGEBGW-UHFFFAOYSA-M

Canonical SMILES

CCSC(=O)OCC[N+](C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.